B‑Raf Kinase Inhibition: Substituted Thieno[2,3‑b]pyrazines Demonstrate Potent Target Engagement
Substituted thieno[2,3‑b]pyrazine derivatives are disclosed as potent B‑Raf inhibitors, with the core scaffold providing a critical pharmacophore for binding. This class of compounds is distinguished from generic pyrazine‑containing kinase inhibitors by the specific thieno[2,3‑b] ring fusion, which is claimed in patents as essential for modulating B‑Raf activity [1].
| Evidence Dimension | B‑Raf Kinase Inhibition (Qualitative Claim) |
|---|---|
| Target Compound Data | Potent B‑Raf inhibitor |
| Comparator Or Baseline | Non‑thieno[2,3‑b]pyrazine kinase inhibitors |
| Quantified Difference | Not specified |
| Conditions | Patent claim based on general formula (I) and representative examples |
Why This Matters
This establishes the thieno[2,3‑b]pyrazine core as a privileged scaffold for targeting B‑Raf, a key oncogenic driver, distinguishing it from alternative heterocyclic cores that lack this specific binding mode.
- [1] Folmer, B. J. B., Man, A. P. A., Gernette, E. S., Corte Real, G. A., & Ibrahim, H. (2014). Substituted thieno[2,3‑b]pyrazine compounds as modulators of B‑Raf kinase activity. US Patent 8,669,256 B2. View Source
